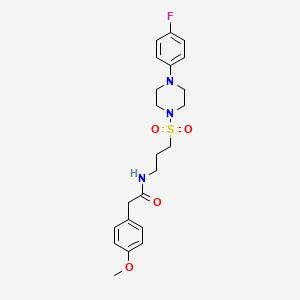

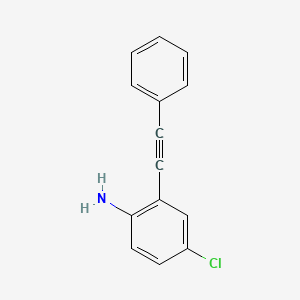

![molecular formula C20H24N2O2 B2599081 (1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-83-7](/img/structure/B2599081.png)

(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the imidazole ring can influence the compound’s optoelectronic properties .Chemical Reactions Analysis

The chemical reactions of imidazoles can vary widely depending on the specific compound and conditions. Imidazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazoles generally have moderate to high polarity and can form hydrogen bonds .Applications De Recherche Scientifique

Photoreactions and Oxidation Processes

- Research on the photo-oxidation of related compounds has been explored, highlighting how specific substitutions and conditions affect the oxidation outcomes and the potential formation of novel compounds through photo-sensitized oxidation processes (Albini, Bettinetti, & Minoli, 1983).

Luminescence Sensing

- Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives. This suggests potential applications in fluorescence sensing for chemicals, illustrating the versatility of imidazole derivatives in sensing applications (Shi, Zhong, Guo, & Li, 2015).

Synthesis of Novel Derivatives

- Novel synthetic routes have been explored for the generation of benzoxazole derivatives under environmentally friendly conditions, indicating the utility of such compounds in chemical synthesis and potential applications in material science (Nikpassand, Zare Fekri, & Farokhian, 2015).

Antiradical Activities

- The antiradical activities of benzazole-2-thiones have been studied, revealing the potential of these compounds in applications requiring antioxidant properties. This research sheds light on the chemical reactivity and potential health-related applications of benzazole derivatives (Gataullina et al., 2017).

Synthesis and Reactivity

- A study on the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone showcases innovative approaches to chemical synthesis, highlighting the versatility and reactivity of imidazole derivatives in creating a wide range of compounds (Zhan et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-8-7-11-19(16(15)2)24-13-6-5-12-22-18-10-4-3-9-17(18)21-20(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMHRINFQUDNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2598998.png)

![N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599004.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)

![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)

![Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2599012.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)